molecular formula C11H10ClNO B185736 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde CAS No. 134785-54-9

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde

Cat. No. B185736
M. Wt: 207.65 g/mol
InChI Key: VQFBVKGUSYODAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity. Additionally, it has been used as a fluorescent probe for detecting ROS in cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde in lab experiments is its potential in cancer research. It has been shown to exhibit antitumor activity against different types of cancer cells, making it a promising compound for developing new cancer treatments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to develop effective treatments.

Future Directions

There are several future directions for research on 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and induces apoptosis. Another direction is to explore its potential in developing new cancer treatments. Additionally, it may be worthwhile to investigate its potential in other areas of research, such as detecting ROS in cells.

Synthesis Methods

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1H-indole-3-carbaldehyde with 2-chloroethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde as the final product.

Scientific Research Applications

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to exhibit antitumor activity against different types of cancer cells. It has been studied for its potential in inhibiting cancer cell growth and inducing apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.

properties

CAS RN

134785-54-9

Product Name

1-(2-Chloroethyl)-1H-indole-3-carbaldehyde

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(2-chloroethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2

InChI Key

VQFBVKGUSYODAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCl)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCl)C=O

synonyms

1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde

Origin of Product

United States

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